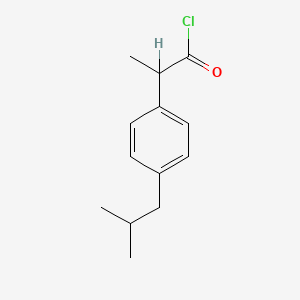

2-(p-Isobutylphenyl)propionyl chloride

Description

Contextual Significance as a Key Synthetic Intermediate

The primary significance of 2-(p-Isobutylphenyl)propionyl chloride lies in its role as a crucial intermediate in the synthesis of ibuprofen (B1674241) and its derivatives. impactfactor.org Acyl chlorides are highly reactive functional groups that readily participate in a variety of nucleophilic substitution reactions. This reactivity makes this compound an excellent starting material for creating a diverse range of compounds.

Its utility is particularly pronounced in the synthesis of ibuprofen analogs, where the core ibuprofen structure is modified to enhance efficacy, reduce side effects, or explore new therapeutic applications. justia.comresearchgate.net By reacting this compound with different nucleophiles such as alcohols, amines, or amino acids, researchers can efficiently generate esters, amides, and other derivatives. impactfactor.org For instance, it can be reacted with N,N-dimethylaminoethanol to produce N,N-dimethylaminoethanol 2-(p-isobutylphenyl)-propionate, a new ester with potentially more favorable pharmacological properties. google.com

The synthesis of this intermediate is typically achieved by treating 2-(p-isobutylphenyl)propionic acid (ibuprofen) with a chlorinating agent like thionyl chloride or phosphorus pentachloride. impactfactor.orggoogle.com A modern approach has also been developed using microwave-assisted synthesis with thionyl chloride, which offers a more rapid and environmentally friendly method. googleapis.com

Historical Trajectory of Synthetic Utility

The story of this compound is intrinsically linked to the history of ibuprofen. Ibuprofen was first discovered and synthesized in the 1960s by a team at Boots Pure Drug Company. wikipedia.org The initial patent for ibuprofen, or 2-(4-isobutylphenyl) propionic acid, was filed in 1961. pharmaceutical-journal.com

Following the discovery of ibuprofen, various synthetic routes were developed to improve efficiency and reduce costs. While the original Boots synthesis involved a six-step process, more streamlined methods have since been established. wikipedia.org The development of these new synthetic pathways highlighted the utility of key intermediates like this compound.

The expiration of the worldwide patent for ibuprofen in 1985 spurred further research into generic production and the development of novel derivatives, further solidifying the importance of versatile intermediates. pharmaceutical-journal.com Research from the 1980s onwards demonstrates the use of 2-(p-isobutylphenyl)propionic acid and its derivatives, including the acyl chloride, in creating new chemical entities with potential therapeutic value. nih.gov

Scope of Academic Research on this compound

Academic research involving this compound is primarily focused on the synthesis of novel ibuprofen derivatives with modified pharmacological profiles. The goal of this research is often to develop new anti-inflammatory and analgesic agents with improved properties, such as enhanced efficacy or reduced gastrointestinal side effects. justia.com

One area of investigation involves the synthesis of ibuprofen-amino acid conjugates. justia.com By linking ibuprofen to various amino acids via an amide bond, which can be formed using this compound, researchers aim to create prodrugs that may have better absorption and distribution characteristics.

Another avenue of research is the creation of hybrid molecules that combine the structural features of ibuprofen with other pharmacologically active moieties. For example, ibuprofen has been conjugated with 4-aminophenol (B1666318) (a precursor to acetaminophen) using an amino acid linker to create hybrid conjugates with potent anti-inflammatory and analgesic activities and reduced ulcerogenic potential. justia.com

Furthermore, research has explored the synthesis of various ester and amide derivatives of ibuprofen. Studies have shown that converting the carboxylic acid group of ibuprofen into an ester or amide can lead to compounds with different biological activities. For instance, a series of amides of ibuprofen were synthesized by condensing 2-(4-isobutylphenyl)propionic acid with different amino acid esters, resulting in compounds with good anti-inflammatory activity and reduced gastrointestinal toxicity compared to the parent drug. researchgate.net

Below is a table summarizing some of the research findings on derivatives synthesized from this compound or its parent acid:

| Derivative Class | Synthetic Approach | Research Focus | Key Findings |

| Ibuprofen-Amino Acid Conjugates | Amide bond formation between this compound and amino acids. | To create prodrugs with potentially improved pharmacokinetic properties. | Synthesized conjugates showed potent anti-inflammatory and analgesic activities. justia.com |

| Ibuprofen-Amino Acid-4-Aminophenol Hybrids | Multi-step synthesis involving the formation of amide and ester linkages. | To develop hybrid molecules with dual therapeutic action and reduced side effects. | The hybrid conjugates exhibited significant anti-inflammatory and analgesic properties with a notable reduction in ulcerogenic effects. justia.com |

| Poly(oxyethylene) Derivatives | Esterification of 2-(p-isobutylphenyl)propionic acid with polyethylene (B3416737) glycols. | To prolong the anti-inflammatory activity of ibuprofen. | The derivatives showed a considerably prolonged anti-inflammatory effect in animal models. nih.gov |

| Ibuprofen Hydrazide and Schiff Bases | Conversion of the acyl chloride to a hydrazide, followed by reaction with aldehydes or ketones. | To explore new chemical space for potential antibacterial agents. | Some of the synthesized Schiff bases demonstrated antibacterial activity. impactfactor.org |

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVRLFIKHYCFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956190 | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34715-60-1 | |

| Record name | α-Methyl-4-(2-methylpropyl)benzeneacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34715-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(p-Isobutylphenyl)propionyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034715601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropyl)phenyl]propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(p-isobutylphenyl)propionyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 P Isobutylphenyl Propionyl Chloride

Conventional Synthetic Routes

Traditional methods for the synthesis of 2-(p-Isobutylphenyl)propionyl chloride primarily involve the direct chlorination of its parent carboxylic acid, 2-(p-isobutylphenyl)propanoic acid (ibuprofen).

Acyl Halide Formation via Carboxylic Acid Chlorination

The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For 2-(p-isobutylphenyl)propanoic acid, this is typically achieved through the use of various chlorinating agents in batch processes.

The reaction of 2-(p-isobutylphenyl)propanoic acid with thionyl chloride (SOCl₂) is a widely employed and effective method for the preparation of this compound. google.comekb.egimpactfactor.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a superior leaving group. The subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride. libretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and drives the reaction to completion. masterorganicchemistry.com

In a typical procedure, 2-(p-isobutylphenyl)propanoic acid is treated with an excess of thionyl chloride, often in an inert solvent such as chloroform (B151607), methylene (B1212753) chloride, dioxane, or dry benzene (B151609). google.comekb.egimpactfactor.org The reaction mixture is often heated under reflux to ensure the completion of the reaction. google.comekb.eg For instance, one patented method describes heating a suspension of 2-(p-isobutylphenyl)propionic acid in chloroform with thionyl chloride and a catalytic amount of dimethylformamide (DMF) under reflux for 90 minutes. google.com After cooling, the solvent and excess thionyl chloride are removed under vacuum to yield the product. google.com In another example, ibuprofen (B1674241) is refluxed with pure thionyl chloride in dioxane for 5 hours to produce the corresponding acid chloride. ekb.eg

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Reference |

| 2-(p-isobutylphenyl)propanoic acid | Thionyl chloride | Chloroform | Reflux, 90 minutes | This compound | google.com |

| 2-(p-isobutylphenyl)propanoic acid | Thionyl chloride | Dioxane | Reflux, 5 hours | This compound | ekb.eg |

| 2-(p-isobutylphenyl)propanoic acid | Thionyl chloride | Dry Benzene | Reflux | This compound | impactfactor.org |

| 2-(p-tolyl)propionic acid | Thionyl chloride | None | Reflux, 3 hours | 2-(p-tolyl)propionyl chloride | orgsyn.org |

While thionyl chloride is the most common reagent, other chlorinating agents can also be employed for the synthesis of acyl chlorides from carboxylic acids. These include phosphorus pentachloride (PCl₅) and oxalyl chloride. masterorganicchemistry.comprepchem.com One documented synthesis involves agitating 2-(4-isobutylphenyl)propionic acid with phosphorus pentachloride in diethyl ether for one hour at room temperature. prepchem.com After concentration under vacuum, this method yields 2-(4-isobutylphenyl)propionyl chloride. prepchem.com

Emerging and Green Synthetic Approaches

In recent years, there has been a significant push towards developing more sustainable and efficient chemical processes. This has led to the exploration of alternative synthetic methodologies for the preparation of this compound and related compounds, focusing on reducing reaction times, energy consumption, and waste generation.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. openpharmaceuticalsciencesjournal.comnih.gov The application of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. openpharmaceuticalsciencesjournal.com While specific examples detailing the microwave-assisted synthesis of this compound are not extensively documented in the provided search results, the principles of microwave-assisted synthesis of other acid chlorides and related compounds suggest its potential applicability. mdpi.comnih.govmdpi.com For instance, the synthesis of various heterocyclic compounds has been achieved in significantly shorter times (3-6 minutes) and with better yields under microwave irradiation compared to conventional refluxing (6-8 hours). openpharmaceuticalsciencesjournal.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. chemistryviews.orgsemanticscholar.orgsci-hub.se The synthesis of ibuprofen itself has been successfully demonstrated in a continuous-flow system, highlighting the potential for this technology in the production of its derivatives. chemistryviews.orgnih.govresearchgate.net A three-minute, five-stage continuous-flow process for ibuprofen synthesis has been developed, achieving high yields for each step. nih.gov This process includes a Friedel-Crafts acylation, which is a key step in many ibuprofen syntheses. chemistryviews.orgnih.gov While the direct continuous-flow synthesis of this compound from ibuprofen is not explicitly detailed, the successful implementation of flow chemistry for the parent compound suggests that the conversion of the carboxylic acid to the acyl chloride could be readily integrated into such a system.

Principles of Green Chemistry in this compound Production

The traditional synthesis of ibuprofen, developed by the Boots Company, was a six-step process with a low atom economy of approximately 40%. ugal.roresearchgate.netmonash.edu This meant that less than half of the mass of the reactants was incorporated into the final product, with the majority ending up as waste. researchgate.netmonash.edu This route involved the use of stoichiometric amounts of reagents like aluminum trichloride (B1173362), which generated significant quantities of toxic and difficult-to-treat waste. ugal.ro

In contrast, the greener synthesis developed by the BHC Company (formerly Boots-Hoechst-Celanese) streamlined the process to just three catalytic steps. researchgate.netnih.govsciencesnail.com This innovative approach significantly improved the atom economy to around 77-80%, and with the potential to reach nearly 100% if the primary byproduct, acetic acid, is recovered and utilized. ugal.rougal.rosciencesnail.com This green route serves as a prime example of waste minimization and efficient chemical design. ugal.ro

Key green chemistry principles evident in the modern synthesis of ibuprofen, and by extension the production pathway for this compound, include:

Waste Prevention and Atom Economy : The BHC process exemplifies the principle of preventing waste before it is created. By redesigning the synthesis, the amount of unwanted byproducts is drastically reduced. The atom economy of the BHC process is approximately double that of the original Boots method, signifying a massive reduction in waste generation per kilogram of product. ugal.rosciencesnail.com

Use of Catalysis : The BHC synthesis employs catalysts instead of stoichiometric reagents. sciencesnail.com A key step involves the use of anhydrous hydrogen fluoride (B91410) (HF) as both a catalyst and a solvent for the Friedel-Crafts acylation. The HF can be recovered and reused with very high efficiency (over 99%), which minimizes waste and improves the process's sustainability. chemistryforsustainability.org Another catalytic step uses a palladium complex for the carbonylation of an alcohol intermediate. sciencesnail.com Catalytic processes are inherently greener as small amounts of the catalyst can be used to convert large amounts of reactants into products.

Reduction of Synthetic Steps : The reduction from a six-step to a three-step synthesis is a significant achievement. ugal.rosciencesnail.com Fewer steps mean reduced consumption of energy, solvents, and reagents, as well as a decrease in the potential for waste generation at each stage of the manufacturing process. ugal.ro

Safer Solvents and Auxiliaries : While anhydrous HF is a hazardous substance, its use in a closed-loop system where it is efficiently recycled presents a greener alternative to the large quantities of aluminum trichloride waste from the Boots process, which required disposal. ugal.rochemistryforsustainability.org The process also eliminates the use of other organic solvents. chemistryforsustainability.org

Design for Energy Efficiency : The streamlined, three-step catalytic process is more energy-efficient than the longer, six-step stoichiometric route. researchgate.netugal.ro

The following table provides a comparative analysis of the traditional Boots synthesis and the greener BHC synthesis for ibuprofen, the direct precursor to this compound.

| Metric | Boots Synthesis (Traditional) | BHC Synthesis (Green) |

|---|---|---|

| Number of Synthetic Steps | 6 | 3 |

| Atom Economy | ~40% | ~77% (approaching 100% with byproduct recovery) |

| Key Reagents | Stoichiometric (e.g., Aluminum trichloride) | Catalytic (e.g., HF, Palladium catalyst) |

| Major Byproducts/Waste | Large amounts of inorganic salt waste (e.g., aluminum trichloride hydrate) | Acetic acid (recoverable and reusable) |

| Catalyst/Reagent Recovery | No | Yes (Anhydrous HF is recycled) |

By adopting these green chemistry principles in the synthesis of the ibuprofen precursor, the subsequent conversion to this compound—typically achieved through reaction with a chlorinating agent like thionyl chloride—becomes part of a much more sustainable and environmentally responsible manufacturing process. google.com

Reaction Pathways and Derivatization Chemistry of 2 P Isobutylphenyl Propionyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the characteristic reaction of 2-(p-Isobutylphenyl)propionyl chloride. The process involves the replacement of the chlorine atom with a variety of nucleophiles, providing a direct route to synthesize numerous amide and ester derivatives.

The reaction of this compound with nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, readily forms amides. This transformation is a common strategy to modify the parent compound's structure to create new chemical entities. The reaction typically proceeds rapidly, often under Schotten-Baumann conditions.

The synthesis of primary and secondary amides is achieved by treating this compound with ammonia, primary amines, or secondary amines. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This reaction is often vigorous and results in the formation of an amide bond along with the byproduct hydrogen chloride, which is typically neutralized by an excess of the amine reactant or an added base. This method has been employed to synthesize a variety of ibuprofen (B1674241) amides, including those with heterocyclic amines. For instance, reactions with amines like morpholine (B109124) and 2-(3-chlorophenyl)ethan-1-amine have been successfully carried out to produce the corresponding N-substituted amides.

Table 1: Examples of Primary and Secondary Amide Synthesis

| Amine Reactant | Resulting Amide Product | Reference |

|---|---|---|

| Various Heterocyclic Amines | Ibuprofen Heterocyclic Amides | nih.govnajah.edu |

| Morpholine | (S)-3-(4-isobutylphenyl)butan-2-one compound with morpholine | central.edu |

| 4-nitrophenylamine | (S)-2-(4-isobutylphenyl)-N-(4-nitrophenyl)propanamide | central.edu |

A significant application of the reactivity of this compound is its conjugation with amino acids and their derivatives. This process involves forming an amide bond between the acyl chloride and the amino group of an amino acid. Such conjugations are of interest as they can alter the physicochemical properties of the parent molecule. The reaction is typically carried out in a suitable solvent at low temperatures, often in the presence of a base to neutralize the hydrogen chloride formed. This approach has been used to synthesize conjugates with various amino acids, including phenylalanine, glutamic acid, and aspartic acid.

Table 2: Examples of Amino Acid Conjugation

| Amino Acid/Derivative | Resulting Conjugate Product | Reference |

|---|---|---|

| Phenylalanine | Ibuprofen-phenylalanine derivative | |

| Glutamic Acid | Amide of glutamic acid | |

| Aspartic Acid | Amide of aspartic acid |

Similar to amide formation, this compound readily reacts with alcohols and polyols to form esters. This esterification is a direct and efficient method for producing a diverse range of ibuprofen esters. The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile, attacking the carbonyl carbon of the acyl chloride to yield the ester and hydrogen chloride.

The reaction of this compound with various alcohols leads to the formation of corresponding alkyl and functionalized esters. Simple alkyl esters have been synthesized using short-chain alcohols such as methanol, ethanol, and propanol. Additionally, functionalized esters can be prepared using alcohols containing other chemical groups. A notable example is the reaction with N,N-dimethylaminoethanol, which produces N,N-dimethylaminoethanol 2-(p-isobutylphenyl)-propionate. This method also extends to the formation of ester linkages with polymeric materials, such as poly(ethylene glycols), to create oligomeric derivatives.

Table 3: Examples of Alkyl and Functionalized Ester Synthesis

| Alcohol/Polyol Reactant | Resulting Ester Product | Reference |

|---|---|---|

| Methanol, Ethanol, Propanol, Butanol, etc. | Corresponding Alkyl Ibuprofen Esters | |

| N,N-dimethylaminoethanol | N,N-dimethylaminoethanol 2-(p-isobutylphenyl)-propionate | |

| Poly(ethylene glycols) (PEGs) | Ibuprofen-PEG Ester Conjugate |

The synthesis of ester conjugates between a carboxylic acid derivative and a steroid is a known strategy in medicinal chemistry. This typically involves the esterification of a hydroxyl group on the steroid ring system with a carboxylic acid or its activated form. Research has documented the synthesis of ibuprofen-steroid conjugates by reacting the carboxylic acid of ibuprofen with the hydroxyl group of a steroid (such as a 21-OH steroidal antedrug) using coupling agents like DCC and 4-DMAP. While this demonstrates the feasibility of creating such ester linkages, direct synthesis starting specifically from this compound and a steroid alcohol is not prominently detailed in the reviewed scientific literature. However, the fundamental reactivity of acyl chlorides suggests that such a reaction is chemically plausible.

Hydrazide Formation

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a direct and efficient method for the synthesis of 2-(4-isobutylphenyl)propanehydrazide. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of hydrazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of the corresponding hydrazide.

This synthesis can also be achieved indirectly. For instance, 2-(4-isobutylphenyl)propionic acid (Ibuprofen) can be first converted to its ethyl ester through Fischer esterification. researchgate.net The subsequent treatment of this ester with hydrazine hydrate yields the desired 2-(4-isobutylphenyl)propanehydrazide. researchgate.netnih.govresearchgate.netrdd.edu.iq In this two-step process, the esterification is typically acid-catalyzed, and the final hydrazinolysis involves refluxing the ester with hydrazine hydrate in a solvent like ethanol. researchgate.netresearchgate.net

The resulting hydrazide is a stable intermediate that serves as a crucial building block for the synthesis of various heterocyclic compounds and other derivatives. rasayanjournal.co.inimpactfactor.org

| Reactant | Reagent | Product | Reaction Type |

| This compound | Hydrazine hydrate | 2-(4-isobutylphenyl)propanehydrazide | Nucleophilic Acyl Substitution |

| 2-(4-isobutylphenyl)propionic acid ethyl ester | Hydrazine hydrate | 2-(4-isobutylphenyl)propanehydrazide | Hydrazinolysis |

Isothiocyanate Derivative Synthesis

Acyl isothiocyanates are versatile synthetic intermediates, and their preparation from acyl chlorides is a well-established method. arkat-usa.org this compound can be converted to its corresponding isothiocyanate derivative through reaction with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN). arkat-usa.orgtandfonline.comekb.eg

The reaction is typically carried out in an inert solvent like acetone (B3395972) or benzene (B151609). tandfonline.comekb.eg The mechanism involves the nucleophilic attack of the thiocyanate ion on the carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and formation of the acyl isothiocyanate. arkat-usa.org Phase-transfer catalysis, using catalysts like tetrabutylammonium (B224687) bromide, has been shown to be an effective alternative for preparing aroyl isothiocyanates, offering the advantage of proceeding at room temperature. tandfonline.com The resulting 2-(p-isobutylphenyl)propanoyl isothiocyanate is a reactive compound containing both a carbonyl group and a thiocyanate group, making it a valuable precursor for synthesizing various heterocyclic structures. arkat-usa.orgekb.eg

| Reactant | Reagent | Catalyst (Optional) | Product |

| This compound | Potassium Thiocyanate (KSCN) | Tetrabutylammonium bromide | 2-(p-isobutylphenyl)propanoyl isothiocyanate |

| This compound | Ammonium Thiocyanate (NH₄SCN) | None | 2-(p-isobutylphenyl)propanoyl isothiocyanate |

Cyclization and Heterocycle Formation

Synthesis of Quinazolinone Conjugates

Quinazolinone structures can be conjugated with the 2-(p-isobutylphenyl)propionyl moiety through multi-step synthetic pathways. A common strategy involves using an ibuprofen-derived hydrazide as a key intermediate. For example, N'-(2-(4-isobutylphenyl) propanoyl)-2-(methylamino) benzohydrazide (B10538) can be synthesized and subsequently reacted with various aromatic aldehydes in glacial acetic acid. nih.gov This condensation and cyclization reaction, upon refluxing, leads to the formation of N-(2-(4-substitutedphenyl)-1-methyl-4-oxo-1,4-dihydroquinazolin-3(2H)-yl)-2-(4-isobutylphenyl)propanamide derivatives. nih.gov

A more general approach to quinazolinone synthesis involves the acylation of anthranilic acid with an acyl chloride. nih.gov This forms an N-acyl-anthranilic acid, which can then be cyclized using a dehydrating agent like acetic anhydride (B1165640) to yield a benzoxazinone (B8607429) intermediate. nih.govnih.gov This intermediate is then reacted with an amine or a hydrazine derivative to furnish the final 2,3-disubstituted quinazolinone ring system. nih.govnih.gov Applying this methodology, this compound can be used to acylate anthranilic acid, initiating the sequence to produce quinazolinones bearing the ibuprofen scaffold at the 2-position.

| Starting Material | Key Intermediate | Reagent for Cyclization | Final Product Class |

| N'-(2-(4-isobutylphenyl) propanoyl)-2-(methylamino) benzohydrazide | Not Applicable | Aromatic Aldehyde | Quinazolinone-Ibuprofen Conjugates |

| Anthranilic Acid | 2-(2-(4-isobutylphenyl)propanamido)benzoic acid | Acetic Anhydride, then Amine/Hydrazine | 2-(1-(4-isobutylphenyl)ethyl)quinazolin-4(3H)-one derivatives |

Formation of Coumarin (B35378) Derivatives

The synthesis of coumarin derivatives incorporating the 2-(p-isobutylphenyl)propionyl group can be achieved by leveraging the reactivity of the acyl chloride. One direct method involves the reaction of this compound with a suitably substituted phenol (B47542) or a hydroxy-coumarin precursor.

A common route to 3-substituted coumarins involves the conversion of coumarin-3-carboxylic acids into the corresponding coumarin-3-carbonyl chlorides using reagents like thionyl chloride. nih.govprepchem.com These activated acyl chlorides can then react with various nucleophiles. nih.govmdpi.com While this illustrates the formation of an acyl chloride from a coumarin, the reverse—using an external acyl chloride to modify a coumarin scaffold—is also a viable synthetic strategy. For instance, acylation of hydroxy-substituted coumarins would lead to ester linkages. To form a C-C bond, Friedel-Crafts acylation of a coumarin ring with this compound could be explored, although this is less commonly reported than methods building the coumarin ring from scratch.

| Coumarin Precursor | Acylating Agent | Reaction Type | Product Class |

| Hydroxy-substituted coumarin | This compound | Acylation (Esterification) | Coumarin esters of Ibuprofen |

| Coumarin | This compound | Friedel-Crafts Acylation | 3-Acyl coumarin derivatives |

Integration into Barbiturate-Containing Compounds

The 2-(p-isobutylphenyl)propionyl moiety can be incorporated into barbiturate (B1230296) structures through acylation reactions. The active methylene (B1212753) group at the C5 position of barbituric acid and its derivatives is susceptible to acylation. researchgate.net The sodium salt of a 1,3-dialkyl-substituted barbituric acid can undergo efficient monoacylation at the C5 position upon reaction with an acyl chloride, such as this compound, typically in the presence of pyridine (B92270) in a solvent like tetrahydrofuran (B95107). researchgate.net

This reaction provides a direct method to synthesize 5-acyl barbiturates. The resulting compounds feature the ibuprofen scaffold directly linked to the central carbon of the barbiturate ring. These derivatives serve as intermediates for further chemical transformations. researchgate.net Another approach involves preparing a derivative of a drug containing a carboxylic group by converting it to its acid chloride with thionyl chloride, and then reacting it with a modified barbiturate molecule. uokerbala.edu.iq

| Barbiturate Derivative | Reagent | Key Condition | Product |

| 1,3-Dialkylbarbituric acid | Sodium Hydride, then this compound | Pyridine in THF | 5-(2-(4-isobutylphenyl)propanoyl)-1,3-dialkylpyrimidine-2,4,6(1H,3H,5H)-trione |

Creation of Tetrahydroquinoline Hybrid Structures

Hybrid molecules containing both the 2-(p-isobutylphenyl)propionyl group and a tetrahydroquinoline scaffold have been successfully synthesized. mdpi.comresearchgate.net The most direct approach is the acylation of 1,2,3,4-tetrahydroquinoline (B108954) with this compound. mdpi.comresearchgate.net

The reaction is typically performed in a suitable solvent like dichloromethane. The nitrogen atom of the tetrahydroquinoline acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form an amide bond. A base, such as triethylamine (B128534), is often added to neutralize the hydrochloric acid generated during the reaction. mdpi.com This straightforward acylation results in a high yield of the target hybrid compound, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one. mdpi.com This method provides a robust way to link the pharmacologically recognized ibuprofen structure with the versatile tetrahydroquinoline nucleus. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Base | Product |

| 1,2,3,4-Tetrahydroquinoline | This compound | Triethylamine | 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-isobutylphenyl)propan-1-one |

Exploration of Novel Reaction Systems

The derivatization of this compound, an acyl chloride derived from the nonsteroidal anti-inflammatory drug ibuprofen, is a subject of significant interest for the synthesis of new chemical entities. As a reactive acylating agent, it readily participates in reactions with a wide array of nucleophiles and can be incorporated into complex reaction schemes. This exploration focuses on its reactivity in novel systems, moving beyond simple hydrolysis and alcoholysis to its interaction with more complex nucleophilic species and its potential role in multi-component reactions.

Reactivity with Other Nucleophilic Species

This compound serves as a versatile precursor for a variety of derivatives through its reaction with diverse nucleophiles. The high reactivity of the acyl chloride group facilitates the formation of new covalent bonds, typically via a nucleophilic acyl substitution mechanism. Research has demonstrated its successful reaction with nitrogen, oxygen, and phosphorus-based nucleophiles to yield amides, esters, and phosphonates, respectively.

Detailed studies have shown that this compound reacts efficiently with amino acids and their esters. For instance, its reaction with phenylalanine in tetrahydrofuran (THF) with a few drops of pyridine yields the corresponding N-acylated amino acid derivative. ekb.eg Similarly, reacting the acyl chloride with phenylalanine methyl ester hydrochloride in THF with triethylamine as a base produces the methyl ester derivative in good yield. ekb.eg

The reactivity extends to other amines as well. The synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide is achieved by reacting this compound with 2-(3-chlorophenyl)ethan-1-amine in dichloromethane, with triethylamine added to neutralize the hydrogen chloride byproduct. mdpi.com Furthermore, its reaction with N,N-dimethylaminoethanol in refluxing methylene chloride results in the formation of N,N-dimethylaminoethanol 2-(p-isobutylphenyl)-propionate, an ester derivative. google.com

Hydrazine represents another key nitrogen nucleophile, reacting with the acyl chloride in dry benzene to form 2-(4-isobutylphenyl) acetohydrazide. impactfactor.org This hydrazide can then serve as an intermediate for synthesizing Schiff's bases. impactfactor.org The compound also reacts with phosphorus nucleophiles; for example, agitation with phosphorus pentachloride in diethyl ether yields the acyl chloride, which can then be reacted with trimethyl phosphite (B83602) to produce the dimethyl ester of 2-(4-isobutylphenyl)propionylphosphonic acid. prepchem.com

| Nucleophile | Solvent/Conditions | Product Class | Reference |

|---|---|---|---|

| Phenylalanine | THF / Pyridine / Room temp. | N-Acyl Amino Acid | ekb.eg |

| Phenylalanine methyl ester hydrochloride | THF / Triethylamine | N-Acyl Amino Acid Ester | ekb.eg |

| 2-(3-chlorophenyl)ethan-1-amine | Dichloromethane / Triethylamine | N-Substituted Amide | mdpi.com |

| N,N-dimethylaminoethanol | Methylene chloride / Reflux | Ester | google.com |

| Hydrazine | Dry Benzene / Reflux | Hydrazide | impactfactor.org |

| Trimethyl phosphite | Not specified | Acyl Phosphonate Dimethyl Ester | prepchem.com |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. nih.gov Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly valuable for rapidly generating molecular diversity. nih.govnih.gov

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.org The Ugi reaction is a four-component reaction that extends this principle by including a primary amine, which results in the formation of a bis-amide. nih.gov

While the direct participation of 2-(p-isobutylphenyl)propionic acid (the parent carboxylic acid) in these reactions is well-established, the incorporation of the more reactive this compound represents a synthetic variant. Acid chlorides are not the typical acidic component in standard Passerini or Ugi protocols. However, the use of other acyl chlorides, such as chloroacetyl chloride, has been documented in MCRs to create specific electrophilic building blocks for generating libraries of covalent inhibitors. nih.gov This suggests the potential for designing novel MCRs that utilize this compound.

In such a hypothetical pathway, this compound could act as an efficient acylating agent for an intermediate formed during the MCR cascade. For instance, in a Passerini-type reaction, the isocyanide could react with the carbonyl compound and a different nucleophile, with the resulting intermediate being trapped by this compound. This approach would lead to complex structures incorporating the 2-(p-isobutylphenyl)propionyl moiety, offering a divergent pathway to novel compound libraries that are distinct from those accessible through the traditional carboxylic acid-based MCRs. The exploration of such pathways remains an area for further research to expand the synthetic utility of this reactive intermediate.

Advanced Synthetic Approaches and Process Intensification

Process Design and Scale-Up Considerations

Transitioning the synthesis of 2-(p-isobutylphenyl)propionyl chloride from the laboratory to an industrial scale requires careful consideration of process design, focusing on efficiency, safety, and sustainability.

Continuous flow chemistry is becoming an increasingly attractive option for the production of fine chemicals and active pharmaceutical ingredients. numberanalytics.com The use of continuous flow reactors, such as microreactors or packed bed reactors, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and improved process control and consistency. acs.orgresearchgate.net

A basic continuous flow system consists of pumps (e.g., syringe or HPLC pumps) to deliver reactants, reactor coils or channels where the reaction occurs, and a back-pressure regulator to control the system pressure. mit.edu Additional modules like static mixers can be incorporated to ensure efficient mixing of reactants. mit.edu For reactions involving solid catalysts, packed bed reactors are employed. researchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, enabling rapid optimization and high throughput. The improved safety of continuous flow systems is particularly advantageous when handling reactive intermediates like acyl chlorides.

A key goal in modern process design is the minimization of by-products and the reduction of waste streams, aligning with the principles of green chemistry. For the synthesis of this compound and its precursors, several strategies are employed:

Catalyst Optimization: The primary source of waste in the traditional Friedel-Crafts acylation is the large quantity of Lewis acid catalyst (e.g., AlCl₃) and the subsequent aqueous quench. Replacing stoichiometric Lewis acids with recyclable heterogeneous catalysts (zeolites, clays) or alternative catalytic systems significantly reduces inorganic waste. numberanalytics.comroutledge.com Optimizing the amount of catalyst used can also prevent uncontrolled side reactions. ed.ac.uk

Atom Economy: Using acylating agents that offer better atom economy than traditional acyl chlorides in the Friedel-Crafts step can reduce waste. Furthermore, solvent-free reaction conditions eliminate waste associated with solvent purchase, recovery, and disposal. numberanalytics.comorganic-chemistry.org

Reaction Control: Friedel-Crafts acylation is generally preferred over alkylation because the acyl group deactivates the aromatic ring, preventing the poly-acylation that is often observed in poly-alkylation. sciencesnail.com This inherent selectivity minimizes the formation of over-reacted by-products. Careful control of reaction conditions (temperature, stoichiometry) further ensures the desired product is formed with high selectivity. numberanalytics.com

By implementing these advanced synthetic and process design strategies, the production of this compound can be made more efficient, safer, and environmentally sustainable.

Mechanistic Insights into Reaction Control and Selectivity

The derivatization of this compound, a chiral acyl chloride, offers a valuable platform for investigating the principles of reaction control and selectivity. The presence of a stereocenter alpha to the carbonyl group means that reactions with other chiral molecules can proceed with stereoselectivity, leading to the formation of diastereomers in unequal amounts. Understanding the mechanisms that govern this selectivity is crucial for the synthesis of enantiomerically pure derivatives.

Investigations into Regioselectivity and Stereoselectivity in Derivatization

Given that this compound possesses a single, highly reactive acyl chloride functional group, investigations into derivatization inherently focus on stereoselectivity rather than regioselectivity. There are no competing reactive sites on the molecule for typical nucleophilic acyl substitution reactions. Therefore, mechanistic studies are centered on controlling the stereochemical outcome at the chiral center.

A key strategy for controlling stereoselectivity is the use of chiral auxiliaries. These are enantiomerically pure compounds that react with the racemic acyl chloride (or its parent carboxylic acid, ibuprofen) to form a mixture of diastereomers. Because diastereomers have different physical properties, they can be separated. Subsequent cleavage of the chiral auxiliary from the separated diastereomers yields the desired enantiomerically enriched or pure derivative.

Detailed research has been conducted on the esterification of racemic ibuprofen (B1674241) with chiral secondary alcohols derived from naturally occurring (R)-carvone. scielo.brscienceopen.comscielo.brresearchgate.net These studies provide significant insight into how the structure of the chiral auxiliary and reaction conditions influence the diastereoselectivity of the esterification process. The reaction, typically carried out using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents, converts the racemic carboxylic acid into a mixture of diastereomeric esters. scielo.br This process is mechanistically analogous to using the acyl chloride directly, as both involve nucleophilic attack at the carbonyl carbon.

The stereochemical outcome is dictated by the transition state energies leading to the different diastereomeric products. The steric and electronic properties of both the ibuprofen moiety and the chiral alcohol auxiliary play a crucial role. For instance, studies using a series of chiral alcohols derived from (R)-carvone have shown that the diastereomeric ratio (d.r.) of the resulting esters is sensitive to the structure of the alcohol and the reaction solvent. scielo.brresearchgate.net

In one study, the esterification of racemic ibuprofen with a chiral alcohol (9a in the study) in chloroform (B151607) (CHCl₃) at -50 °C resulted in a diastereomeric mixture of 28:72 in an 89% combined yield. scielo.br Using a bulkier chiral auxiliary, 2-naphthyl thioether (10 in the study), under the same conditions, slightly improved the diastereomeric ratio to 26:74. scielo.br The observed selectivity is attributed to the differential steric hindrance in the transition states for the reaction of the (R)- and (S)-enantiomers of ibuprofen with the chiral alcohol.

Further investigations have demonstrated that the choice of the chiral auxiliary can even invert the stereochemical preference, favoring the ester derived from either (R)- or (S)-ibuprofen. scielo.brresearchgate.net For example, esterification with certain carvone-derived alcohols preferentially produces the ester of (S)-ibuprofen, while others favor the (R)-ibuprofen ester. scielo.br This highlights the subtle interplay of steric interactions in the diastereoselective reaction.

The data below summarizes the results from the stereoselective esterification of racemic ibuprofen with various chiral auxiliaries under Steglich conditions (DCC/DMAP coupling).

| Chiral Auxiliary (Alcohol) | Solvent | Temperature (°C) | Diastereomeric Ratio ((S)-ester : (R)-ester) | Combined Yield (%) | Reference |

|---|---|---|---|---|---|

| (1R,2S,5R)-2-((R)-1-(phenylthio)ethyl)-5-isopropyl-2-methylcyclohexan-1-ol | CHCl₃ | -50 | 72 : 28 | 89 | scielo.br |

| (1R,2S,5R)-5-isopropyl-2-methyl-2-((R)-1-(naphthalen-2-ylthio)ethyl)cyclohexan-1-ol | CHCl₃ | -50 | 74 : 26 | 81 | scielo.br |

| (1R,4S,5S)-4-isopropyl-1-methyl-4-(phenylthio)bicyclo[3.1.0]hexan-2-ol derivative | Toluene | -20 | 25 : 75 | 81 | researchgate.net |

| (R)-carvone derived alcohol (17a) | CH₂Cl₂ | -20 | 85 : 15 | 92 | researchgate.net |

| (R)-carvone derived alcohol (20a) | CHCl₃ | -20 | 15 : 85 | 92 | researchgate.net |

Similarly, amides derived from (S)-lactic acid have been employed as chiral auxiliaries in the esterification of racemic ibuprofen, also yielding good diastereomeric ratios. researchgate.net These findings collectively demonstrate that stereoselectivity in the derivatization of the 2-(p-isobutylphenyl)propionyl moiety is highly dependent on the steric environment created by the chiral auxiliary, with solvent and temperature also playing significant roles in modulating the energy differences between diastereomeric transition states.

Computational Chemistry and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms

Theoretical studies, employing quantum chemical calculations and molecular dynamics simulations, are instrumental in elucidating the reaction mechanisms involving 2-(p-Isobutylphenyl)propionyl chloride. These methods provide insights into the energetics and pathways of chemical transformations.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. mdpi.com While direct studies on this compound are not extensively documented, research on its parent, ibuprofen (B1674241), and related acyl glucuronides provides valuable insights. researchgate.netnih.gov

Computational modeling of the reactants and transition states in reactions such as transacylation and hydrolysis of ibuprofen's acyl glucuronide metabolite has been performed using DFT. nih.gov These studies reveal differences in activation energies that are influenced by substitution and stereochemistry, which in turn affect the rate of these reactions. nih.gov Such computational approaches can be applied to predict the reactivity of the highly electrophilic carbonyl carbon in this compound in nucleophilic substitution reactions. For instance, CNDO/2 quantum mechanical conformational calculations have been used to establish a relationship between the conformational angle of the propionic acid residue in ibuprofen and its anti-inflammatory activity, suggesting that more open dihedral angles (Ph--Cα--COOH) correlate with higher activity. nih.gov

Table 1: Theoretical Methods in Reactivity Studies

| Computational Method | Application | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Modeling of reactants and transition states in transacylation and hydrolysis reactions of ibuprofen acyl glucuronides. nih.gov | Differences in activation energies based on substitution and stereochemistry. nih.gov |

Molecular dynamics (MD) simulations offer a means to observe the dynamic behavior of molecules over time, providing a deeper understanding of reaction pathways and intermolecular interactions. MD simulations have been employed to study the interaction of ibuprofen with molecularly imprinted polymers. mdpi.com These simulations, using force fields like Optimized Potentials for Liquid Simulations-All Atom (OPLS-AA), can model the imprinting process and assess the affinity between the template molecule (ibuprofen) and the functional monomers. mdpi.com

While specific MD studies on the reaction pathways of this compound are not prevalent, the techniques have been applied to understand the behavior of its derivatives. For example, MD simulations have been used to assess the stability of novel, computationally designed inhibitors within the active sites of target proteins. nih.govresearchgate.net These simulations can confirm that a designed ligand remains stably bound to its biological target, a crucial step in structure-based drug design. researchgate.net

In Silico Approaches to Derivatization and Structure-Activity Relationship Studies

In silico methods are pivotal in modern drug discovery and development, enabling the rational design of new molecules with desired properties and the systematic study of their structure-activity relationships (SAR).

The computational design of novel derivatives of ibuprofen aims to enhance its therapeutic properties, such as selectivity for the COX-2 enzyme, to reduce side effects. nih.gov By understanding the binding mode of ibuprofen in the COX-2 active site, researchers can propose structural modifications to improve affinity and selectivity. It has been noted that the carboxylic group of ibuprofen interacts with Arg-120 and Tyr-355 at the entrance of the cyclooxygenase channel and does not extend deeper into the pocket, which may account for its non-selectivity. nih.gov

Based on this, a common strategy is to extend the length of the carboxylic acid moiety and introduce bulky, rigid, or hydrogen-bonding groups. nih.gov This approach can lead to derivatives with enhanced inhibitory activity against COX-2. nih.gov Molecular docking studies are a key tool in this process, allowing for the virtual screening of libraries of compounds and the prediction of their binding affinities and poses within the target's active site. nih.govekb.eg For example, novel ibuprofen derivatives have been synthesized and their anti-inflammatory and analgesic activities evaluated, with docking simulations helping to explain their enhanced selectivity for COX-2. nih.gov

Table 2: Computationally Designed Ibuprofen Derivatives and Their Properties

| Derivative Type | Design Strategy | Desired Outcome | Computational Tool |

|---|---|---|---|

| Extended Carboxylic Acid Moiety with Bulky Groups | Increase interaction with COX-2 binding pocket. nih.gov | Enhanced COX-2 selectivity and anti-inflammatory activity. nih.gov | Molecular Docking. nih.gov |

| Amino Acid Conjugates | Combine with other pharmacologically active moieties. | Novel compounds with potential anti-inflammatory and analgesic effects. ekb.eg | Molecular Docking. ekb.eg |

The three-dimensional structure, or conformation, of a molecule is critical to its biological activity. Conformational analysis and molecular modeling are used to explore the possible shapes a molecule can adopt and how these conformations influence its interactions with biological targets.

A thorough conformational analysis of ibuprofen has been carried out using DFT calculations, identifying multiple low-energy geometries. researchgate.net These studies have shown that the relative orientations of the substituent groups on the phenyl ring have a minor effect on the molecule's conformational stability. researchgate.net X-ray diffuse scattering has also been used to study the molecular flexibility of ibuprofen in a crystalline environment, identifying key correlations between torsional angles within a single molecule. researchgate.net

Molecular modeling studies of ibuprofen derivatives, such as indolizine (B1195054) analogues, have indicated that hydrophobic interactions are a major contributor to their COX-2 inhibition. mdpi.com Docking simulations of these derivatives into the COX-2 active site reveal how they orient themselves and which amino acid residues they interact with, providing a structural basis for their inhibitory activity. mdpi.com These insights are crucial for the rational design of new derivatives with improved pharmacological profiles.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(p-Isobutylphenyl)propionyl chloride in laboratory settings?

Methodological Answer:

The synthesis typically involves two key steps:

Formation of the carboxylic acid precursor : React 2-(p-isobutylphenyl)propionic acid with a chlorinating agent. Common reagents include thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosgene (COCl₂). For example, refluxing the acid with SOCl₂ at 75–80°C for 3–4 hours efficiently converts it to the acyl chloride .

Purification : Distillation under reduced pressure removes excess reagents and byproducts (e.g., HCl, SO₂).

Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the acyl chloride.

- Monitor reaction completion via FT-IR (disappearance of -OH and -COOH peaks at ~2500–3500 cm⁻¹) .

Basic: What safety protocols are essential when handling this compound in experimental workflows?

Methodological Answer:

Critical safety measures include:

- Storage : Keep in sealed containers under inert gas (N₂/Ar) in a dry, well-ventilated area. Avoid contact with water, alcohols, or bases to prevent violent reactions .

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of corrosive vapors .

- Spill Management : Neutralize spills with sodium bicarbonate or dry sand. Never use water directly .

Note : The compound is highly flammable; eliminate ignition sources (e.g., sparks, open flames) during transfers .

Basic: How is this compound characterized to confirm structural integrity post-synthesis?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H NMR should show a singlet for the isobutyl group (δ ~0.9–1.2 ppm) and a triplet for the propionyl CH₂ (δ ~1.5–2.0 ppm). The carbonyl (C=O) appears at ~170–180 ppm in ¹³C NMR .

- FT-IR : Confirm the presence of the acyl chloride C=O stretch at ~1800 cm⁻¹ and absence of -OH peaks .

- HPLC : Monitor purity using a C18 column with UV detection at 210–220 nm. A mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) is effective .

Advanced: What strategies optimize the chlorination step during synthesis to minimize by-products?

Methodological Answer:

Optimization strategies from recent studies include:

- Catalyst Selection : Chlorosulfonic acid (ClSO₃H) enhances reaction rates and selectivity. A 6:100 catalyst-to-substrate mass ratio reduces side reactions (e.g., over-chlorination) .

- Inert Gas Purging : Introduce oxygen (O₂) as a side-reaction inhibitor (55:100 O₂:Cl₂ molar ratio) to suppress radical-mediated degradation .

- Temperature Control : Maintain 40°C to balance reaction speed and selectivity. Higher temperatures favor decomposition .

Data Insight : Under optimized conditions, reaction time decreases from 72 hours to 3 hours with >97% yield .

Advanced: How can researchers address discrepancies in reaction yields when using different acyl chloride precursors?

Methodological Answer:

Yield variations often arise from:

- Reagent Purity : Impurities in precursors (e.g., residual water) hydrolyze the acyl chloride. Pre-dry substrates with molecular sieves .

- Steric Effects : The bulky isobutyl group may hinder nucleophilic attack. Use Lewis acids (e.g., InCl₃) to activate the carbonyl electrophilicity .

- Solvent Choice : Tetrahydrofuran (THF) or dichloromethane (DCM) improves solubility and reaction homogeneity compared to polar solvents .

Troubleshooting : Perform kinetic studies (time-conversion curves) to identify rate-limiting steps .

Advanced: What analytical techniques track reactive intermediates during Friedel-Crafts acylations involving this compound?

Methodological Answer:

- In Situ NMR : Monitor intermediates like acylium ions ([R-C≡O⁺]) in real-time using ¹H or ¹³C NMR with deuterated solvents (e.g., CDCl₃) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) detects transient species (e.g., protonated acylium ions at m/z = [M+H]⁺) .

- UV-Vis Spectroscopy : Track reaction progress via absorbance changes at λ = 250–300 nm (aromatic π→π* transitions) .

Advanced: How to design experiments for chronic toxicity assessment given limited existing data?

Methodological Answer:

- In Vitro Models : Use human hepatocyte (e.g., HepG2) or renal (HEK293) cell lines to assess cytotoxicity (MTT assay) and genotoxicity (Comet assay) over 14–28 days .

- Metabolite Profiling : Identify hydrolysis products (e.g., 2-(p-isobutylphenyl)propionic acid) via LC-MS and evaluate their bioaccumulation potential .

- Dose-Response Studies : Expose model organisms (e.g., C. elegans) to sublethal concentrations (1–100 µM) and monitor lifespan/fertility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.